molecular formula C11H12N2O3S B2981113 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1251699-56-5

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2981113
CAS No.: 1251699-56-5
M. Wt: 252.29
InChI Key: GFPHFTACXLLZLK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a thiophene ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the isoxazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of catalysts and advanced purification techniques would be essential to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule, with applications in studying biological pathways and developing new therapeutic agents.

Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and inflammatory conditions.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemicals.

Mechanism of Action

The exact mechanism by which N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring and are known for their biological activity.

  • Isoxazole derivatives: Compounds containing the isoxazole ring are also of interest in medicinal chemistry.

  • Carboxamide derivatives: These compounds are widely used in pharmaceuticals due to their diverse biological activities.

Uniqueness: N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of functional groups, which may offer distinct advantages in terms of biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-7-4-9(13-16-7)11(15)12-5-10(14)8-2-3-17-6-8/h2-4,6,10,14H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPHFTACXLLZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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